molecular formula C11H7BrO3 B154408 7-Bromo-3-hydroxy-2-naphthoic acid CAS No. 1779-11-9

7-Bromo-3-hydroxy-2-naphthoic acid

Cat. No.: B154408
CAS No.: 1779-11-9
M. Wt: 267.07 g/mol
InChI Key: XZWXQSGFZHRDNB-UHFFFAOYSA-N
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Description

7-Bromo-3-hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H7BrO3. It is a derivative of naphthoic acid, characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 3rd position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-hydroxy-2-naphthoic acid typically involves the bromination of 3-hydroxy-2-naphthoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds as follows:

  • Dissolve 3-hydroxy-2-naphthoic acid in acetic acid.
  • Add bromine dropwise to the solution while maintaining the temperature below 10°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Filter the precipitated product and wash it with water to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable nucleophile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Formation of 7-bromo-3-oxo-2-naphthoic acid.

    Reduction Reactions: Formation of 7-bromo-3-hydroxy-2-naphthyl alcohol.

Scientific Research Applications

7-Bromo-3-hydroxy-2-naphthoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-naphthoic acid: Lacks the bromine atom, leading to different chemical reactivity and biological activity.

    7-Bromo-2-naphthoic acid: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.

    3,7-Dihydroxy-2-naphthoic acid:

Uniqueness

7-Bromo-3-hydroxy-2-naphthoic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the naphthalene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

7-bromo-3-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7BrO3/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWXQSGFZHRDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061960
Record name 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-
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Molecular Weight

267.07 g/mol
Source PubChem
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CAS No.

1779-11-9
Record name 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid
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Record name 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-
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Record name 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-
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Record name 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-
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Record name 7-Bromo-3-hydroxy-2-naphthoic Acid
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Synthesis routes and methods

Procedure details

In a 1 L three-necked bottle, 40 g of 4,7-dibromo-3-hydroxy-2-naphthoic acid (0.116 mol) and 500 ml of glacial acetic acid were added, and stirred to make homogenous. 18 g of tin powder (0.153 mol) and 130 ml of concentrated hydrochloric acid were then added to the mixture in order, heated to 125° C., and refluxed under heating for 12 h. 300 ml of water was added to the mixture, stirred to room temperature, filtered, and the filter cake was washed with water (200 ml*2), and dried in an oven to obtain 29.9 g of a solid with a yield of 96.5%.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Yield
96.5%

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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